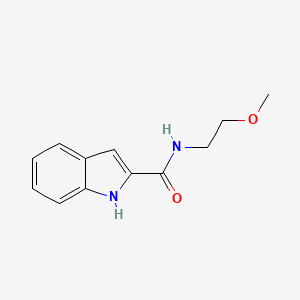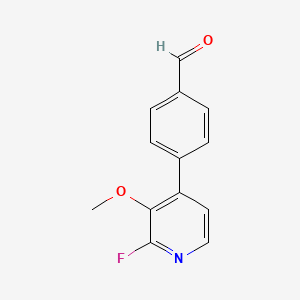
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoro-3-methoxypyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-fluoro-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzoic acid.
Reduction: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
4-(2-Fluoropyridin-4-yl)benzaldehyde: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Methoxypyridin-4-yl)benzaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
4-(2-Chloro-3-methoxypyridin-4-yl)benzaldehyde: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxy group on the pyridine ring
特性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
4-(2-fluoro-3-methoxypyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-11(6-7-15-13(12)14)10-4-2-9(8-16)3-5-10/h2-8H,1H3 |
InChIキー |
ZKQQYPQYUGGHNV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1F)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


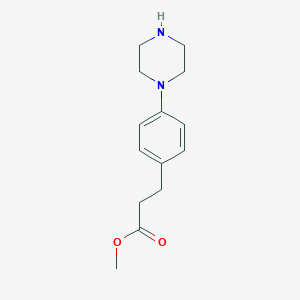
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
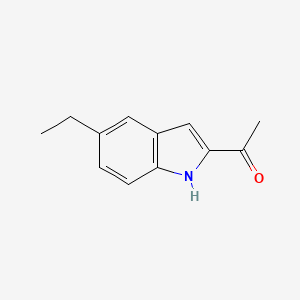
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
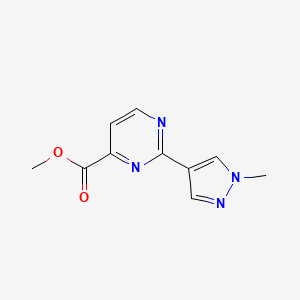
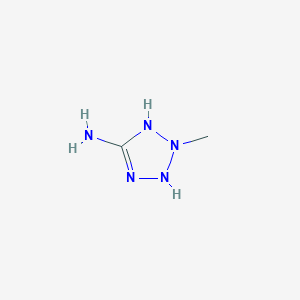
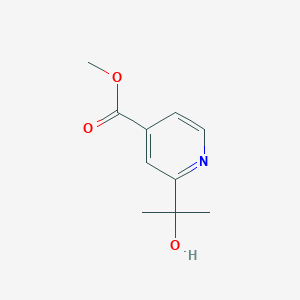

![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)

![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)
